molecular formula C4HIN2O4S B14643921 Thiophene, 3,5-dinitro-2-iodo- CAS No. 54728-27-7

Thiophene, 3,5-dinitro-2-iodo-

Cat. No.: B14643921
CAS No.: 54728-27-7
M. Wt: 300.03 g/mol
InChI Key: IIEHVPJUARYTAU-UHFFFAOYSA-N
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Description

Thiophene, 3,5-dinitro-2-iodo- is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions and an iodine atom at the 2 position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3,5-dinitro-2-iodo- typically involves the nitration of 2-iodothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 3 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives, including thiophene, 3,5-dinitro-2-iodo-, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,5-dinitro-2-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Thiophene, 3,5-dinitro-2-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of thiophene, 3,5-dinitro-2-iodo- is primarily based on its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the iodine atom can be substituted with other functional groups, allowing the compound to interact with different molecular targets. These interactions can modulate biological pathways and exhibit pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-nitro-: Contains a single nitro group at the 2 position.

    Thiophene, 2-iodo-: Contains an iodine atom at the 2 position without nitro groups.

    Thiophene, 3,4-dinitro-: Contains two nitro groups at the 3 and 4 positions.

Uniqueness

Thiophene, 3,5-dinitro-2-iodo- is unique due to the specific positioning of the nitro groups and the iodine atom, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

54728-27-7

Molecular Formula

C4HIN2O4S

Molecular Weight

300.03 g/mol

IUPAC Name

2-iodo-3,5-dinitrothiophene

InChI

InChI=1S/C4HIN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H

InChI Key

IIEHVPJUARYTAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

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